N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylcyclopropanecarboxamide
Description
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylcyclopropanecarboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c1-8-6-10(8)12(17)14-4-3-5-16-7-11(13)9(2)15-16/h7-8,10H,3-6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOCYMWDFCESCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCCN2C=C(C(=N2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylcyclopropanecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Alkylation: The propyl chain is introduced via an alkylation reaction using an appropriate alkyl halide.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety through a reaction with 2-methylcyclopropanecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the cyclopropane moiety.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized forms of the pyrazole or cyclopropane ring.
Reduction: Reduced forms of the pyrazole or cyclopropane ring.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylcyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involving pyrazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropanecarboxamide
- N-(4-bromo-3-methyl-1H-pyrazol-1-yl)propylcyclopropanecarboxamide
Uniqueness
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-methylcyclopropanecarboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the cyclopropanecarboxamide moiety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
